N-cyclohexyl-3-ethynylaniline is an organic compound that belongs to the class of substituted anilines. It features a cyclohexyl group and an ethynyl functional group attached to the aniline structure, making it a significant compound in various chemical applications, particularly in organic synthesis and materials science. The compound's structure allows for unique reactivity patterns, which can be exploited in the development of new materials and pharmaceuticals.
The synthesis of N-cyclohexyl-3-ethynylaniline can be traced to methods involving alkynylation of aniline derivatives, where cyclohexyl groups are introduced through various alkylation techniques. This compound is often synthesized as part of research into new organic compounds with potential applications in drug development and material science.
N-cyclohexyl-3-ethynylaniline is classified under:
The synthesis of N-cyclohexyl-3-ethynylaniline typically involves the following key steps:
A common synthetic route may involve:
N-cyclohexyl-3-ethynylaniline has a molecular formula of . Its structure consists of:
N-cyclohexyl-3-ethynylaniline can undergo several chemical reactions due to its functional groups:
For example, a typical reaction might involve the ethynyl group reacting with a carbonyl compound to form a propargyl amine via nucleophilic addition followed by dehydration.
The mechanism by which N-cyclohexyl-3-ethynylaniline acts in chemical reactions typically involves:
In nucleophilic substitution reactions, the rate is influenced by sterics and electronics; thus, substituents on the aromatic ring can significantly affect reactivity.
N-cyclohexyl-3-ethynylaniline is generally characterized by:
Key chemical properties include:
N-cyclohexyl-3-ethynylaniline has several notable applications:
N-Cyclohexyl-3-ethynylaniline (systematic IUPAC name: N-cyclohexyl-3-ethynylbenzenamine) represents a structurally hybrid molecule that integrates three distinct pharmacophores: an electron-rich aniline moiety, a conformationally flexible cyclohexyl group, and a linear ethynyl functionality. This compound is identified by CAS Registry Number 1019518-09-2 and has the molecular formula C₁₄H₁₇N (molecular weight: 199.29 g/mol) [1] [4]. The SMILES notation (C#CC1=CC(NC2CCCCC2)=CC=C1) precisely encodes its molecular connectivity: a benzene ring substituted at position 1 with an ethynyl group (–C≡CH) and at position 3 with a secondary amine bearing a cyclohexyl substituent [4].
The spatial arrangement creates unique electronic and steric properties. The ethynyl group adopts a linear geometry (180° bond angle) orthogonal to the aromatic plane, enabling both π-conjugation and steric projection perpendicular to the ring. Simultaneously, the N-cyclohexyl group exists predominantly in a chair conformation, with the N–H bond (when not substituted) capable of forming hydrogen-bonding interactions. This tripartite architecture facilitates simultaneous engagement with multiple biological or chemical targets—the aromatic system participates in π-stacking, the alkyne serves as a dipolarophile or metal coordination site, and the cyclohexyl group provides hydrophobic bulk [6].
Table 1: Fundamental Identifiers of N-Cyclohexyl-3-ethynylaniline
Property | Value |
---|---|
CAS Registry Number | 1019518-09-2 |
Molecular Formula | C₁₄H₁₇N |
Molecular Weight | 199.29 g/mol |
MDL Number | MFCD11138260 |
SMILES Notation | C#CC1=CC(NC2CCCCC2)=CC=C1 |
Key Functional Groups | Secondary amine, ethynyl, aryl |
The synthetic emergence of N-cyclohexyl-3-ethynylaniline parallels developments in transition-metal-catalyzed coupling methodologies. Early routes exploited palladium-mediated reactions, particularly the Heck and Sonogashira couplings, to install the ethynyl group. A representative approach involved:
This compound gained significant attention as a key synthon in medicinal chemistry programs targeting antimitotic agents. Research published in Bioorganic Chemistry (2021) documented its incorporation into chalcone-mimetic structures (designated IPE-series compounds) evaluated for tubulin polymerization inhibition [2]. These hybrids demonstrated dual-targeting potential—originally designed as histone deacetylase (HDAC) inhibitors via an imidazolyl ketone metal-binding group, but mechanistic studies revealed primary activity through microtubule disruption. Compound IPE-7, containing the N-cyclohexyl-3-ethynylaniline motif, exhibited potent binding to tubulin's colchicine site (docking affinity comparable to reference inhibitor D64131) and achieved sub-micromolar GI₅₀ values across cancer cell lines [2].
Table 2: Evolution of Synthetic Applications
Timeframe | Synthetic Focus | Key Applications |
---|---|---|
2000–2010 | Pd-catalyzed coupling | Early access to ethynylaniline scaffolds |
2010–Present | Multicomponent reactions | Streamlined synthesis of IPE-type hybrids |
2020–Present | Au(I)/Ni(0)-catalyzed borylation | Functionalization for organometallic complexes |
Organometallic Chemistry
The ethynyl moiety in N-cyclohexyl-3-ethynylaniline serves as an versatile ligand precursor in transition metal catalysis. Recent studies demonstrate its coordination to gold(I) centers in anticancer complexes. When linked to gefitinib-derived quinazolinone pharmacophores, the resulting gold(I) complexes (e.g., 6g) exhibit dual EGFR/TrxR inhibition [7]:
Nickel(0) complexes similarly activate the C≡C bond for regioselective borylation. Studies show [Ni(iPr₂ImMe)₂] catalysts insert into B–B bonds of diboranes (B₂cat₂, B₂pin₂), yielding cis-bis(boryl) intermediates that add across alkynes. When N-cyclohexyl-3-ethynylaniline participates, it forms vinylborylation products (e.g., [Ni(NHC)₂{η²-cis-(Bcat)(H₇C₃)C=C(C₃H₇)(Bcat)}])—key intermediates for synthesizing stereodefined alkenylboronates [10].
Multicomponent Reactions (MCRs)
The alkyne’s C–H acidity (pKₐ ≈ 25) enables decupled transformations in MCRs:
These MCRs exploit the orthogonal reactivity of the ethynyl group while preserving the secondary amine’s nucleophilicity, enabling rapid assembly of polyfunctional architectures.
Pharmacological Significance
Beyond tubulin inhibition, the cyclohexyl group enhances membrane permeability and metabolic stability in bioactive molecules. Structure-activity relationship (SAR) studies indicate:
Table 3: Pharmacological Applications of Derivatives
Derivative Class | Biological Target | Key Finding |
---|---|---|
Chalcone-alkyne hybrids | Tubulin polymerization | Arrest HeLa cells in mitosis (GI₅₀ = 27 nM) |
Gold(I)-ethynyl complexes | EGFR/TrxR | Dual inhibition; overcomes HCC resistance |
Triazole derivatives | Antimicrobial agents | Enhanced via cyclohexyl hydrophobic binding |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: